Etidronato disódico

Descripción general

Descripción

El fosforamidón disódico es un compuesto químico derivado de cultivos de Streptomyces tanashiensis. Es conocido por sus efectos inhibitorios sobre varias enzimas, incluidas la termolisin, la metalo-endopeptidasa de membrana y la enzima convertidora de endotelina . El compuesto se utiliza ampliamente como herramienta bioquímica debido a sus propiedades inhibitorias de las enzimas.

Mecanismo De Acción

El fosforamidón disódico ejerce sus efectos inhibiendo enzimas específicas. El mecanismo implica la unión al sitio activo de la enzima, evitando así que el sustrato acceda al sitio catalítico. Esta inhibición se logra mediante la formación de un complejo estable enzima-inhibidor . Los objetivos moleculares incluyen la termolisin, la metalo-endopeptidasa de membrana y la enzima convertidora de endotelina .

Aplicaciones Científicas De Investigación

El fosforamidón disódico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la cinética enzimática y los mecanismos de inhibición.

Biología: Ayuda a comprender el papel de las metaloproteinasas en varios procesos biológicos.

Industria: Se utiliza en el desarrollo de inhibidores enzimáticos para aplicaciones terapéuticas.

Análisis Bioquímico

Biochemical Properties

Etidronate disodium is a bisphosphonate that inhibits osteoclast-mediated bone resorption . It interacts with hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This interaction blocks the aggregation, growth, and mineralization of these crystals .

Cellular Effects

Etidronate disodium primarily acts on bone . It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals . This inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth . Both effects increase as the dose increases . Etidronate disodium therapy does not adversely affect serum levels of parathyroid hormone or calcium .

Molecular Mechanism

Etidronate disodium chemisorbs to calcium hydroxyapatite crystals and their amorphous precursors, blocking the aggregation, growth, and mineralization of these crystals . This is thought to be the mechanism by which etidronate disodium prevents or retards heterotopic ossification .

Temporal Effects in Laboratory Settings

In laboratory settings, form I of disodium etidronate tetrahydrate was found to be the most stable solid-state under ambient conditions and is suitable as an API for manufacture in solid formulations . The phosphorus K-edge XANES spectra differed among form I, the amorphous form, and form II, which may be ascribed to the difference in the coordinate bond schemes between the phosphate moieties and sodium ions .

Dosage Effects in Animal Models

In an ongoing study, several rats treated with EDTMP (50-333 mg/kg/day) died during the first twelve months and were seen to have osteosarcomas with metastases .

Metabolic Pathways

Etidronate disodium is not metabolized . The amount of drug absorbed after an oral dose is approximately 3% . In normal subjects, plasma half-life (t1/2) of etidronate, based on non-compartmental pharmacokinetics is 1 to 6 hours .

Transport and Distribution

Within 24 hours, approximately half the absorbed dose of etidronate disodium is excreted in urine; the remainder is distributed to bone compartments from which it is slowly eliminated . Animal studies have yielded bone clearance estimates up to 165 days .

Subcellular Localization

Etidronate disodium acts primarily on bone . It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth . Both effects increase as the dose increases .

Métodos De Preparación

El fosforamidón disódico se puede sintetizar mediante una serie de reacciones químicas que implican el acoplamiento de aminoácidos específicos y la incorporación de un grupo fosforamidato. La ruta sintética generalmente implica los siguientes pasos:

Acoplamiento de aminoácidos: El paso inicial implica el acoplamiento de leucina y triptófano para formar un dipéptido.

Fosforilación: El dipéptido se fosforila luego usando un agente fosforilante para introducir el grupo fosforamidato.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para obtener fosforamidón disódico en su forma pura.

Los métodos de producción industrial para el fosforamidón disódico implican pasos similares, pero se amplían para satisfacer las demandas comerciales. El proceso incluye medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final.

Análisis De Reacciones Químicas

El fosforamidón disódico experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de inhibición: Inhibe las metaloproteinasas uniéndose al sitio activo de la enzima, evitando el acceso del sustrato.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agua para la hidrólisis e inhibidores específicos para la inhibición enzimática. Los principales productos formados a partir de estas reacciones son fosforil-L-leucil-L-triptófano y complejos enzimáticos inhibidos.

Comparación Con Compuestos Similares

El fosforamidón disódico es similar a otros inhibidores de peptidasas como la talopeptina. Se diferencia de la talopeptina por un solo estereocentro . Otros compuestos similares incluyen:

Talopeptina: Un inhibidor de peptidasas estrechamente relacionado con una estructura similar pero diferente estereoquímica.

Bestatina: Otro inhibidor de peptidasas con un mecanismo de acción diferente.

Amastatina: Un inhibidor de peptidasas utilizado en estudios bioquímicos similares.

El fosforamidón disódico es único debido a sus efectos inhibitorios específicos sobre múltiples enzimas y su amplia gama de aplicaciones en la investigación científica.

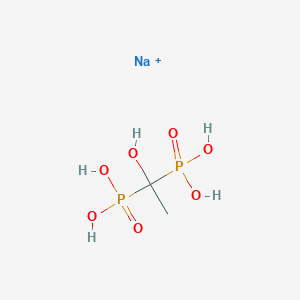

Propiedades

InChI |

InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFZRVHZTAYMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NaO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29329-71-3, 2666-14-0 | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | 1-Hydroxyethylidene-1,1-diphosphonic acid sodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID] | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3794-83-0, 7414-83-7, 29329-71-3 | |

| Record name | Tetrasodium etidronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3794-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronate disodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7414-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etidronate disodium exert its effects on bone metabolism?

A1: Etidronate disodium acts by adsorbing to hydroxyapatite crystals in bone. [] This adsorption inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption. [] Consequently, etidronate disodium reduces bone turnover and can help to increase bone mineral density. [, , , ]

Q2: What is the significance of etidronate disodium's resistance to enzymatic hydrolysis?

A2: Unlike endogenous pyrophosphate, etidronate disodium resists enzymatic breakdown. [] This resistance allows it to remain active in the body for longer periods, contributing to its sustained effects on bone metabolism.

Q3: Can continuous administration of etidronate disodium have adverse effects on bone?

A3: Yes, continuous etidronate disodium administration can disrupt bone mineralization. [] This disturbance arises from the drug's potent inhibition of bone resorption, which, when sustained, can hinder the natural bone remodeling process. Intermittent cyclical administration is generally preferred to mitigate this risk. []

Q4: What is the molecular formula and weight of etidronate disodium?

A4: The molecular formula of etidronate disodium is C2H6Na2O7P2, and its molecular weight is 249.99 g/mol. []

Q5: How does etidronate disodium interact with calcium phosphate cement?

A5: Etidronate disodium exhibits a dual behavior with calcium phosphate cement. At low concentrations, it acts as a retarder, slowing down the setting process. [] Conversely, at high concentrations, it accelerates the setting. [] This property allows for controlled setting times in biocement applications.

Q6: What are the main therapeutic uses of etidronate disodium?

A6: Etidronate disodium finds clinical use in treating various conditions, including:- Hypercalcemia of malignancy [, , , , ]- Paget's disease of bone [, , , , , ]- Heterotopic ossification []- Osteoporosis [, , , , , ]

Q7: How effective is etidronate disodium in treating hypercalcemia of malignancy?

A7: Etidronate disodium effectively manages hypercalcemia of malignancy by reducing serum calcium levels. [, , , ] Intravenous administration has shown success rates exceeding 70% in normalizing calcium levels within days. []

Q8: Can etidronate disodium be used to treat osteoporosis in postmenopausal women?

A8: Yes, etidronate disodium has shown promise in managing postmenopausal osteoporosis, particularly when administered intermittently. [, , , ] Studies demonstrate improvements in bone mineral density and reduced fracture risk. [, ]

Q9: What is the role of etidronate disodium in managing Paget's disease of bone?

A9: Etidronate disodium effectively controls Paget's disease by inhibiting excessive bone resorption and reducing bone turnover. [, , , , ] This leads to clinical improvements in pain, bone markers, and bone scan appearances. [, ]

Q10: How is etidronate disodium administered?

A10: Etidronate disodium can be administered both intravenously and orally. [, , , ] The choice of administration route depends on the specific indication and the severity of the condition being treated.

Q11: Does etidronate disodium affect bone scan results?

A11: Yes, etidronate disodium can interfere with bone scans using Tc-99m methylene diphosphonate (Tc-99m MDP). [] The drug competes with the radioactive tracer for binding sites on hydroxyapatite, potentially leading to false-negative results.

Q12: What are the potential adverse effects of etidronate disodium?

A12: While generally well-tolerated, etidronate disodium may cause side effects such as gastrointestinal discomfort and, in rare cases, leukopenia. [] Long-term use, especially continuous administration, can lead to osteomalacia due to impaired bone mineralization. [, ]

Q13: What analytical methods are used to determine etidronate disodium concentration?

A13: Several analytical techniques are employed for etidronate disodium analysis, including:- Ion chromatography with suppressed conductivity detection []- UV spectrophotometry after derivatization []- Capillary electrophoresis with indirect UV detection []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.